molecular formula C48H97NO8P+ B12057793 2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid

2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid

Cat. No.: B12057793
M. Wt: 847.3 g/mol
InChI Key: YKIOPDIXYAUOFN-UHFFFAOYSA-O
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Description

2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a phosphinic acid group. It is often used in research due to its amphiphilic properties, making it useful in studies involving lipid membranes and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves multiple steps:

    Esterification: The initial step involves the esterification of glycerol with icosanoic acid to form 2,3-bis(icosanoyloxy)propyl derivatives.

    Phosphorylation: The next step is the phosphorylation of the hydroxyl group using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).

    Quaternization: Finally, the compound undergoes quaternization with trimethylamine to introduce the trimethylammonio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: for esterification and phosphorylation.

    Purification steps: such as recrystallization or chromatography to ensure high purity.

    Quality control: measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phosphinic acid group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted phosphinic acid derivatives

Scientific Research Applications

2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in the study of micelles and lipid bilayers.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential in drug delivery systems.

    Medicine: Explored for its potential in developing lipid-based drug carriers and in the formulation of liposomal drugs.

    Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property makes it effective in forming micelles and lipid bilayers, which are crucial in various biological and chemical processes. The trimethylammonio group enhances its solubility in aqueous solutions, facilitating its use in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
  • 2,3-Bis(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate

Uniqueness

Compared to similar compounds, 2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid has longer fatty acid chains, which can influence its physical properties such as melting point, solubility, and interaction with lipid membranes. This makes it particularly useful in applications requiring specific lipid characteristics.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C48H97NO8P+

Molecular Weight

847.3 g/mol

IUPAC Name

2-[2,3-di(icosanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/p+1

InChI Key

YKIOPDIXYAUOFN-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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